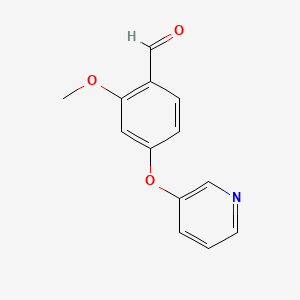
2-methoxy-4-pyridin-3-yloxybenzaldehyde
概要
説明
2-methoxy-4-pyridin-3-yloxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group at the 2-position and a pyridine-3-yloxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-pyridin-3-yloxybenzaldehyde typically involves the following steps:
Formation of the Pyridine-3-yloxy Intermediate: This can be achieved by reacting pyridine-3-ol with an appropriate halogenated benzene derivative under basic conditions.
Formylation: The final step involves the formylation of the benzene ring, which can be achieved using a Vilsmeier-Haack reaction, where the intermediate is treated with a formylating agent such as DMF and POCl₃.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-methoxy-4-pyridin-3-yloxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and pyridine-3-yloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Pyridine-3-yloxy)-2-methoxybenzoic acid.
Reduction: 4-(Pyridine-3-yloxy)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-methoxy-4-pyridin-3-yloxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
作用機序
The mechanism of action of 2-methoxy-4-pyridin-3-yloxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The pyridine-3-yloxy group can interact with specific amino acid residues in the active site of an enzyme, while the methoxy group can influence the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(Pyridine-3-yloxy)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and binding properties.
2-Methoxybenzaldehyde: Lacks the pyridine-3-yloxy group, which can significantly alter its chemical behavior and applications.
4-(Pyridine-2-yloxy)-2-methoxybenzaldehyde: The position of the pyridine group is different, which can influence its interaction with biological targets.
Uniqueness
2-methoxy-4-pyridin-3-yloxybenzaldehyde is unique due to the specific combination of functional groups, which provides a distinct set of chemical and biological properties
特性
分子式 |
C13H11NO3 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
2-methoxy-4-pyridin-3-yloxybenzaldehyde |
InChI |
InChI=1S/C13H11NO3/c1-16-13-7-11(5-4-10(13)9-15)17-12-3-2-6-14-8-12/h2-9H,1H3 |
InChIキー |
OUEIZFOVCADPIQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)OC2=CN=CC=C2)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
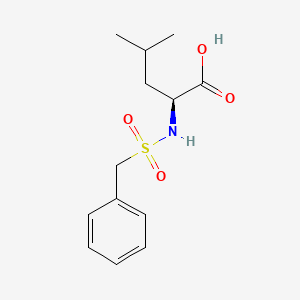
![3-[1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine](/img/structure/B8613957.png)
![5'-Acetyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid](/img/structure/B8613959.png)
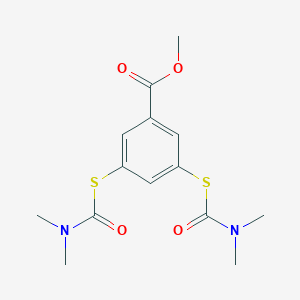
![3-[5-(4-Chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B8613969.png)
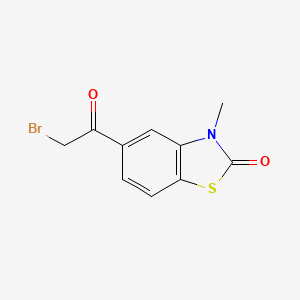
![2-Ethyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8613979.png)
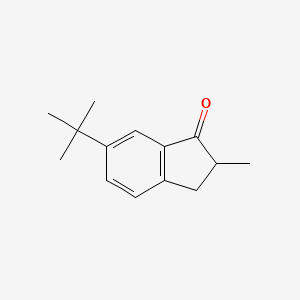
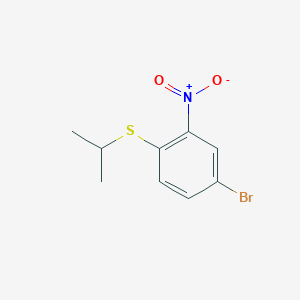
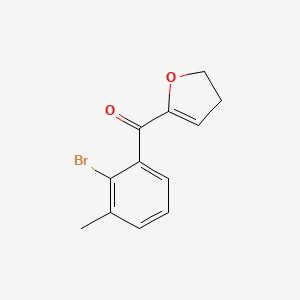
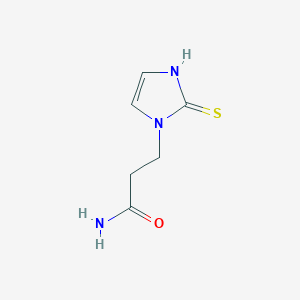
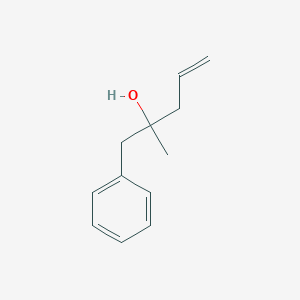
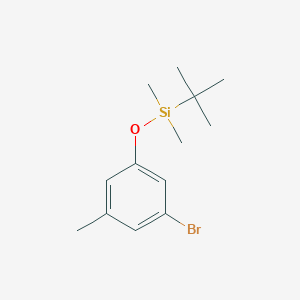
![2-[2-(4-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanol](/img/structure/B8614034.png)
